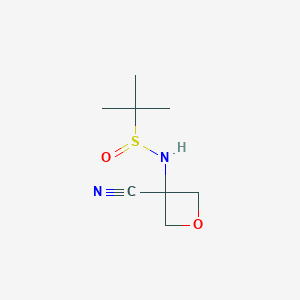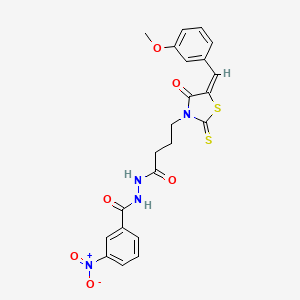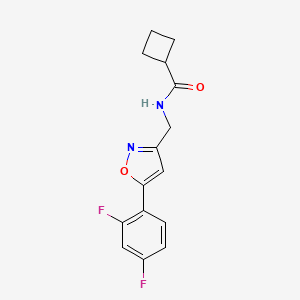
N-(3-cyanooxetan-3-yl)-2-methylpropane-2-sulfinamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of N-(3-cyanooxetan-3-yl)-2-methylpropane-2-sulfinamide and related compounds involves complex chemical processes. For instance, the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives, which share a similar synthetic pathway, is achieved through direct acylation reactions. These processes are critical for generating the desired structural motifs and functional groups necessary for further chemical manipulation and application (Younes et al., 2020). Additionally, the stereoselective [3+2] cycloaddition of N-tert-butanesulfinyl imines to arynes, facilitating the synthesis of cyclic sulfoximines, highlights the intricate strategies employed to create these compounds (Ye et al., 2014).
Molecular Structure Analysis
The molecular structure of N-(3-cyanooxetan-3-yl)-2-methylpropane-2-sulfinamide derivatives is characterized by complex interactions and bonding patterns. X-ray single crystallography is often used to reveal the solid-state properties of these compounds, providing insight into their three-dimensional arrangement and intermolecular interactions. Such analysis is crucial for understanding the reactivity and stability of these molecules (Younes et al., 2020).
Chemical Reactions and Properties
The chemical reactivity of N-(3-cyanooxetan-3-yl)-2-methylpropane-2-sulfinamide compounds is a key area of interest. These compounds participate in various chemical reactions, such as the colorimetric sensing of fluoride anions, demonstrating their potential as functional materials for chemical detection and sensing applications (Younes et al., 2020). Moreover, the transformation of cyclic sulfoximines to cyclic sulfinamides illustrates the versatility of these compounds in chemical synthesis (Ye et al., 2014).
Wissenschaftliche Forschungsanwendungen
Chromatographic Enantioseparation
Chiral sulfinamide derivatives, including N-(3-cyanooxetan-3-yl)-2-methylpropane-2-sulfinamide, are used extensively in chemistry, medicine, and materials science. Their chromatographic enantioseparation has been studied, with factors like column types and temperatures affecting separation outcomes (Zeng et al., 2018).
Mechanistic Insights in Chemical Reactions
Investigations using DFT computations have provided insights into the stereoselective nucleophilic 1,2-addition reactions involving chiral sulfinamides (Hennum et al., 2014).
Microwave-assisted Synthesis
A microwave-assisted, solvent-free method has been developed for synthesizing optically pure N-(tert-butylsulfinyl)imines, demonstrating the importance of sulfinamides in efficient and environmentally friendly chemical syntheses (Collados et al., 2012).
Antimicrobial Applications
Sulfinamide derivatives have been synthesized for use as antimicrobial agents, highlighting their potential in pharmaceutical applications (Darwish et al., 2014).
Enantioselective Synthesis
Sulfinamides have been used in enantioselective synthesis, a critical aspect of producing pharmaceuticals and other chiral compounds (Fernández‐Salas et al., 2014).
Stereoselective Cycloaddition
Sulfinamides are central to stereoselective cycloaddition reactions, crucial for synthesizing cyclic sulfoximines and sulfinamides (Ye et al., 2014).
Syntheses and Transformations
Sulfinamides, particularly enantiopure versions, are widely used in organic and medicinal synthesis, demonstrating diverse reactivity and transformation capabilities (Qingle et al., 2021).
Ligand Applications in Catalysis
Chiral sulfinamide/sulfoxide derivatives have been synthesized and used as ligands in catalytic reactions, showing significant potential in enantioselective syntheses (Borrego et al., 2019).
Direct Synthesis from Thiols and Amines
Sulfinamides, crucial in drug design, have been directly synthesized from thiols and amines, highlighting their role in efficient and environmentally friendly processes (Cao et al., 2021).
Chiral Sulfinamides as Organocatalysts
Chiral sulfinamides have been developed as efficient organocatalysts for stereochemical induction in various chemical reactions (Pei et al., 2006).
Eigenschaften
IUPAC Name |
N-(3-cyanooxetan-3-yl)-2-methylpropane-2-sulfinamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2S/c1-7(2,3)13(11)10-8(4-9)5-12-6-8/h10H,5-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJHQPIWMCKRZMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)NC1(COC1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyanooxetan-3-yl)-2-methylpropane-2-sulfinamide | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl N-(2-formylspiro[3.3]heptan-2-yl)carbamate](/img/structure/B2490045.png)
![N-(2,6-dimethylphenyl)-2-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B2490046.png)
![4-(tert-butyl)-N-{4-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-2-methylphenyl}benzenesulfonamide](/img/structure/B2490047.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2490053.png)
![3-Methyl-6-[(1-methylpyrrolidin-2-yl)methoxy]-3,4-dihydropyrimidin-4-one](/img/structure/B2490056.png)
![N-(3-ethylphenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide](/img/structure/B2490057.png)
![N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-nitrobenzamide hydrochloride](/img/structure/B2490059.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2490061.png)
![6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-3-(4-methoxyphenyl)thiazolo[2,3-c][1,2,4]triazole](/img/structure/B2490062.png)



![Methyl 4-(iodomethyl)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B2490068.png)